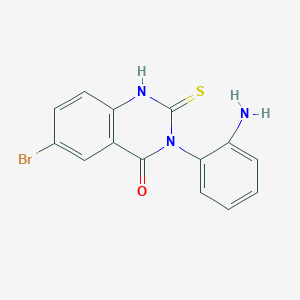![molecular formula C10H22N2 B2383116 Dimethyl[2-(6-methylpiperidin-2-yl)ethyl]amine CAS No. 1935185-14-0](/img/structure/B2383116.png)
Dimethyl[2-(6-methylpiperidin-2-yl)ethyl]amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dimethyl[2-(6-methylpiperidin-2-yl)ethyl]amine is a chemical compound with the molecular formula C10H22N2 and a molecular weight of 170.30 . It is used for research purposes .
Synthesis Analysis
Piperidines, which are six-membered heterocycles including one nitrogen atom and five carbon atoms in the sp3-hybridized state, are among the most important synthetic fragments for designing drugs . The synthesis of substituted piperidines, such as Dimethyl[2-(6-methylpiperidin-2-yl)ethyl]amine, is an important task of modern organic chemistry .Molecular Structure Analysis
The molecule consists of a nitrogen atom with two methyl substituents and one hydrogen . More detailed structural information, including NMR, HPLC, LC-MS, UPLC, and more, can be found in the documentation regarding Dimethyl[2-(6-methylpiperidin-2-yl)ethyl]amine .Chemical Reactions Analysis
Piperidine derivatives are utilized in various intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Wissenschaftliche Forschungsanwendungen
Genotoxicity and Oxidative Stress
Dimethyl[2-(6-methylpiperidin-2-yl)ethyl]amine, under different study contexts, has been linked to investigations around genotoxic effects due to oxidative stress. For instance, studies have explored how similar compounds can interact with DNA or indirectly cause DNA damage by affecting the spindle apparatus or enzymes involved in DNA replication, thereby inducing mutations. This line of research is crucial for understanding the pathobiological events and sensitivities of human cells to genotoxic insults induced by such compounds (Silva et al., 2021).
Diagnostic Biomarkers
Research into volatile metabolites of pathogens, including bacteria-specific volatile organic compounds (VOCs), suggests potential diagnostic applications. Certain compounds have been studied for their ability to serve as biological markers in diagnostics, highlighting the broader application of chemical compounds in enhancing non-invasive monitoring techniques and the early detection of pathogenic bacteria in critically ill patients (Bos et al., 2013).
Neuroprotective and Antimicrobial Activities
Further, the literature points to investigations into the neuroprotective and antimicrobial activities of phenylpropanoids, a class of compounds to which Dimethyl[2-(6-methylpiperidin-2-yl)ethyl]amine may relate or contribute. These studies emphasize the potential uses of such substances in the nutraceutical and pharmaceutical industries, particularly in relation to their anti-inflammatory, antioxidant, and neuroprotective actions (Cunha et al., 2019).
Anticancer Properties
There is also interest in the anticancer activities of various compounds, with research focusing on their cytotoxic effects against malignant diseases. This encompasses the exploration of biogenic amines and other related substances for their potential to induce apoptosis, disrupt mitochondrial membrane potential, and activate caspase enzymes in cancer cells, thus providing a foundation for developing new anticancer therapies (Kuete et al., 2017).
Safety and Hazards
Safety information for Dimethyl[2-(6-methylpiperidin-2-yl)ethyl]amine includes a number of precautionary statements. For example, it should be handled under inert gas and protected from moisture. It should be kept away from heat, sparks, open flames, hot surfaces, and should not be subject to grinding, shock, or friction .
Zukünftige Richtungen
Piperidines play a significant role in the pharmaceutical industry. Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines, like Dimethyl[2-(6-methylpiperidin-2-yl)ethyl]amine, is an important task of modern organic chemistry .
Wirkmechanismus
Mode of Action
Biochemical Pathways
Eigenschaften
IUPAC Name |
N,N-dimethyl-2-(6-methylpiperidin-2-yl)ethanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22N2/c1-9-5-4-6-10(11-9)7-8-12(2)3/h9-11H,4-8H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFQFKQJQJSLRMN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(N1)CCN(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dimethyl[2-(6-methylpiperidin-2-yl)ethyl]amine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

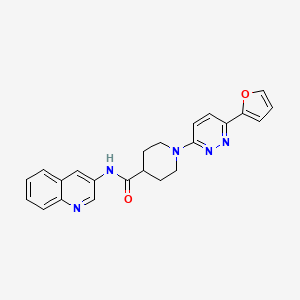
![2-[[5-[(4-fluorophenyl)carbamoylamino]-1,3,4-thiadiazol-2-yl]sulfanyl]-N-methylacetamide](/img/structure/B2383034.png)
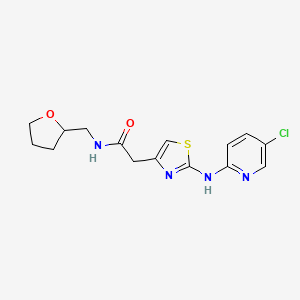


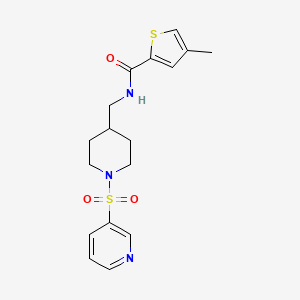

![N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2383043.png)
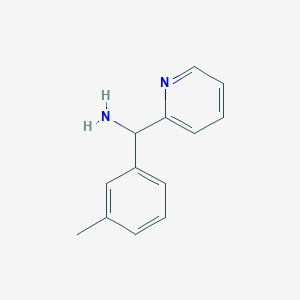
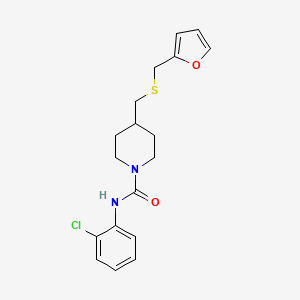

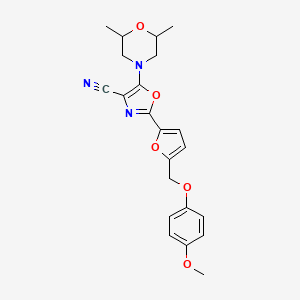
![N-(2-([2,3'-bithiophen]-5-yl)ethyl)-1-(2-chlorophenyl)methanesulfonamide](/img/structure/B2383054.png)
